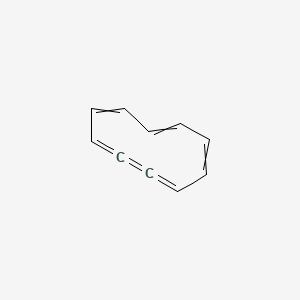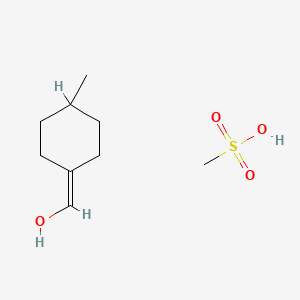![molecular formula C46H36N6O4 B14252608 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] CAS No. 266349-86-4](/img/structure/B14252608.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with triazine rings substituted with methoxyphenyl groups, making it a versatile molecule in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid using a palladium catalyst.
Triazine Ring Formation: The triazine rings are formed by reacting cyanuric chloride with 4-methoxyaniline under basic conditions.
Coupling of Triazine Rings to Biphenyl Core: The final step involves coupling the triazine rings to the biphenyl core through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazine rings can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives of the original compound.
Reduction: Amine derivatives of the triazine rings.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, π-π interactions, and van der Waals forces.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl: Known for its use in electroluminescence devices.
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine]: Used in asymmetric synthesis.
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl)(4-methoxybenzylidene)propanedioic acid: Known for its antioxidant properties.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] stands out due to its unique combination of a biphenyl core and triazine rings, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in the development of advanced materials and as a versatile building block in organic synthesis.
Propiedades
Número CAS |
266349-86-4 |
|---|---|
Fórmula molecular |
C46H36N6O4 |
Peso molecular |
736.8 g/mol |
Nombre IUPAC |
2-[4-[4-[4,6-bis(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenyl]phenyl]-4,6-bis(4-methoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C46H36N6O4/c1-53-37-21-13-33(14-22-37)43-47-41(48-44(51-43)34-15-23-38(54-2)24-16-34)31-9-5-29(6-10-31)30-7-11-32(12-8-30)42-49-45(35-17-25-39(55-3)26-18-35)52-46(50-42)36-19-27-40(56-4)28-20-36/h5-28H,1-4H3 |
Clave InChI |
FGVJBSRWKBYAQA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)


![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)

